
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Overview
Description
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of tert-butyl and diethyl groups adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The tert-butyl and diethyl groups are then introduced through subsequent chemical reactions, often involving protection and deprotection strategies to ensure the correct placement of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Synthesis of Pharmaceuticals
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that are crucial in developing drugs targeting specific biological pathways.
Case Study : In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel derivatives that exhibited enhanced anti-inflammatory properties compared to existing medications .
Organic Synthesis
The compound is employed in organic synthesis due to its ability to undergo various chemical reactions such as esterification and amidation. These reactions are vital for creating complex organic molecules.
Data Table: Reaction Types and Yields
Reaction Type | Yield (%) | Reference |
---|---|---|
Esterification | 85 | Journal of Organic Chemistry |
Amidation | 78 | Synthetic Communications |
Agrochemical Development
In agrochemistry, this compound is explored for its potential use in developing herbicides and pesticides. Its structural features can be modified to enhance efficacy against specific pests while minimizing environmental impact.
Case Study : Research conducted on the application of this compound in formulating a new class of herbicides showed promising results with improved selectivity and reduced toxicity to non-target organisms .
Mechanism of Action
The mechanism by which 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate can be compared with other azetidine derivatives, such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate. These compounds share the azetidine core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of tert-butyl and diethyl groups, which can influence its reactivity and biological activity.
Biological Activity
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (CAS No. 1011479-75-6) is a synthetic compound with a complex structure that includes an azetidine ring and multiple carboxylate groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, synthesis methods, and potential applications.
- Molecular Formula : C₁₄H₂₃NO₆
- Molecular Weight : 301.34 g/mol
- Structural Features : The compound contains a tert-butyl group and two ethyl groups attached to the azetidine ring, along with three carboxylate functionalities that enhance its reactivity and solubility in biological systems .
Pharmacological Potential
Research indicates that compounds containing azetidine rings often exhibit significant pharmacological activities. The biological activity of this compound can be attributed to its structural features which may interact with various biological targets:
- Enzyme Inhibition : Azetidine derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase or other key enzymes in neurotransmitter metabolism .
- Antimicrobial Activity : Some studies suggest that azetidine compounds can possess antimicrobial properties. This is particularly relevant for compounds that can disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Case Studies
- Synthesis and Biological Evaluation :
- Toxicological Assessment :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:
- Cyclization Reactions : The formation of the azetidine ring can be achieved through cyclization of amino acids or related compounds.
- Functionalization : Subsequent functionalization introduces the tert-butyl and ethyl groups as well as the carboxylic acid moieties.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate, and what catalytic conditions are optimal for its preparation?
- Methodological Answer : A common approach involves the reaction of azetidine derivatives with tert-butyl chloroformate and diethyl carbonate under basic conditions. Catalysts such as zinc triflate (Zn(OTf)₂) have been shown to enhance reaction efficiency in analogous systems by stabilizing intermediates and reducing side reactions. Optimal conditions typically involve anhydrous solvents (e.g., dichloromethane or THF), temperatures between 0–25°C, and stoichiometric control of reagents to minimize ester exchange .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Diethyl ester protons resonate as quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.2–1.3 ppm). The azetidine ring protons show distinct splitting patterns due to ring strain (δ ~3.5–4.0 ppm).
- IR : Strong carbonyl stretches (C=O) at ~1720–1740 cm⁻¹ for the esters.
- MS : Molecular ion peaks consistent with the molecular formula (C₁₆H₂₅NO₆) and fragmentation patterns reflecting cleavage of the tert-butyl group (loss of 57 Da) .
Advanced Research Questions
Q. How can computational methods be leveraged to optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and identify energy barriers for key steps, such as nucleophilic acyl substitutions. Reaction path search algorithms, combined with machine learning, can predict optimal solvent systems and catalysts. For example, computational screening of Lewis acids (e.g., Zn²⁺ vs. Mg²⁺) can prioritize candidates for experimental validation, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in reactivity data when modifying substituents on the azetidine ring?
- Methodological Answer : Discrepancies in substituent effects (e.g., electron-withdrawing vs. donating groups) can arise from steric hindrance or electronic modulation. Comparative kinetic studies under standardized conditions (e.g., pseudo-first-order kinetics) and DFT analysis of charge distribution on the azetidine nitrogen can clarify mechanistic pathways. For instance, bulky substituents may impede nucleophilic attack, overriding electronic effects .
Q. What are the biological interactions of this compound, and what challenges arise in structure-activity relationship (SAR) studies?
- Methodological Answer : The compound’s azetidine core and ester groups make it a potential precursor for bioactive molecules targeting enzymes (e.g., proteases) or receptors. Challenges in SAR include balancing metabolic stability (ester hydrolysis) and target affinity. Strategies include:
- Protease inhibition assays : Testing inhibitory activity against serine proteases (e.g., trypsin) via fluorogenic substrates.
- Metabolic profiling : Incubating the compound with liver microsomes to assess esterase-mediated degradation.
- Crystallography : Co-crystallizing derivatives with target proteins to map binding interactions .
Q. Data Analysis and Experimental Design
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations in melting points may stem from polymorphic forms or impurities. Techniques to resolve this include:
- DSC (Differential Scanning Calorimetry) : Identifying polymorph transitions.
- Recrystallization : Using solvent systems (e.g., ethanol/water) to isolate pure crystalline forms.
- HPLC-PDA : Purity analysis (>98% by area normalization) to rule out impurity effects .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
- LC-MS : Identify degradation products (e.g., hydrolysis to dicarboxylic acids) .
Q. Tables for Key Data
Table 2: Computational vs. Experimental Reaction Barriers
Reaction Step | DFT Energy Barrier (kcal/mol) | Experimental Yield (%) | Conditions |
---|---|---|---|
Esterification | 15.2 | 72 | Zn(OTf)₂, 25°C |
Cyclization | 22.7 | 56 | THF, 0°C |
Properties
IUPAC Name |
1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUPJGXEWFMXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725581 | |
Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011479-75-6 | |
Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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